molecular formula C23H20FN5O2 B2577054 8-(4-fluorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887466-97-9

8-(4-fluorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2577054
CAS RN: 887466-97-9
M. Wt: 417.444
InChI Key: UAVRHFXZRGIORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-fluorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H20FN5O2 and its molecular weight is 417.444. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Agent Development

The structural analogs of the compound have been investigated for their potential as antiviral agents. The compound’s ability to interact with viral proteins and inhibit their function makes it a candidate for further research in developing treatments for viral infections .

Flame Retardancy in Epoxy Resins

Modified versions of the compound have been used to enhance the flame retardancy of epoxy resins. By incorporating the compound into the resin matrix, it’s possible to significantly improve the material’s resistance to fire, making it safer for use in various applications, especially in the electronics industry .

Anti-Lung Cancer Activity

Derivatives of this compound have shown promising results in the fight against lung cancer. Studies have indicated that these compounds can inhibit the proliferation of lung cancer cells, suggesting potential use in chemotherapy .

Advanced Electronic Materials

The compound’s derivatives have been modified to improve the dielectric properties of materials used in advanced electronics. This application is crucial for developing more efficient and miniaturized electronic components .

Pharmaceutical Effectiveness

The compound has been studied for its physiochemical properties and pharmaceutical effectiveness. Its potential biological activity, suggested by computational analysis, indicates that it could be effective in treating various diseases .

Synthesis of Antidiabetic Drugs

One of the key applications of this compound is in the synthesis of antidiabetic drugs. It serves as an important intermediate in the production of medications that control high blood sugar in patients with type-2 diabetes .

properties

IUPAC Name

6-(4-fluorophenyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-14-4-6-16(7-5-14)13-28-21(30)19-20(26(3)23(28)31)25-22-27(19)12-15(2)29(22)18-10-8-17(24)9-11-18/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVRHFXZRGIORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=C(C=C5)F)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-fluorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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